
Aurora A Inhibitor I
Vue d'ensemble
Description
L'inhibiteur d'Aurora A I est un inhibiteur puissant et sélectif de l'Aurora kinase A, une kinase sérine/thréonine essentielle pour les processus de division cellulaire tels que la maturation des centrosomes, l'assemblage du fuseau et la sortie mitotique . L'Aurora kinase A est surexprimée dans divers types de cancers, ce qui en fait une cible importante pour la thérapie anticancéreuse .
Mécanisme D'action
Target of Action
Aurora A Inhibitor I, also known as TC-S 7010 or 2,4-Bisanilinopyrimidine, 10, primarily targets Aurora kinase A (AURKA) . AURKA is a member of the serine/threonine kinases family and plays a crucial role in cell division processes by regulating mitosis . It is significantly overexpressed in various types of cancer tissues compared to normal tissues .
Biochemical Pathways
The inhibition of AURKA affects several biochemical pathways. AURKA is involved in the regulation of mitosis, and its inhibition can lead to cell cycle arrest in the G2/M phase . This results in abnormal mitosis and induction of apoptosis . Additionally, AURKA interacts with proteins involved in classic oncogenic pathways .
Analyse Biochimique
Biochemical Properties
Aurora A Inhibitor I plays a significant role in biochemical reactions, particularly those involving Aurora A kinase . Aurora A kinase is a serine/threonine kinase that is involved in cell cycle regulation . The inhibitor binds to Aurora A kinase, reducing its activity and thereby influencing the progression of the cell cycle . The interaction between this compound and Aurora A kinase is highly selective, which allows for targeted inhibition of this enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on cell cycle progression . By inhibiting Aurora A kinase, the compound can disrupt normal cell cycle progression, leading to a variety of cellular effects . These effects can include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism . The specific effects can vary depending on the cell type and the specific cellular context .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to Aurora A kinase and inhibiting its activity . This binding can lead to changes in gene expression and alterations in various cellular processes . The inhibitor’s high selectivity for Aurora A over Aurora B allows it to specifically target this kinase, leading to more targeted and specific effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This can include changes in the compound’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the experimental conditions and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include threshold effects observed at lower dosages, as well as potential toxic or adverse effects at higher dosages . The specific dosage effects can depend on the specific animal model and the experimental conditions .
Metabolic Pathways
This compound is involved in metabolic pathways related to the function of Aurora A kinase . This can include interactions with various enzymes and cofactors, as well as potential effects on metabolic flux or metabolite levels . The specific metabolic pathways involved can depend on the cellular context and the specific functions of Aurora A kinase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit Aurora A kinase . This can involve interactions with various transporters or binding proteins, as well as potential effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles . The specific subcellular localization can depend on the cellular context and the specific properties of the compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur d'Aurora A I implique plusieurs étapes, notamment la formation d'intermédiaires clés et des réactions de couplage finales. Les voies de synthèse spécifiques et les conditions de réaction sont souvent propriétaires et détaillées dans la littérature chimique spécialisée .
Méthodes de production industrielle : Les méthodes de production industrielle de l'inhibiteur d'Aurora A I impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Ces méthodes peuvent inclure la synthèse en flux continu et des techniques de purification avancées .
Analyse Des Réactions Chimiques
Types de réactions : L'inhibiteur d'Aurora A I subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes .
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
Applications De Recherche Scientifique
L'inhibiteur d'Aurora A I a une large gamme d'applications en recherche scientifique, notamment :
5. Mécanisme d'action
L'inhibiteur d'Aurora A I exerce ses effets en se liant au site actif de l'Aurora kinase A, inhibant ainsi son activité de kinase. Cette inhibition perturbe la phosphorylation des substrats clés impliqués dans la mitose, entraînant un arrêt du cycle cellulaire et l'apoptose . Les cibles moléculaires et les voies impliquées comprennent la régulation de la maturation des centrosomes, de l'assemblage du fuseau et de la sortie mitotique .
Comparaison Avec Des Composés Similaires
L'inhibiteur d'Aurora A I est unique en raison de sa forte sélectivité et de sa puissance pour l'Aurora kinase A par rapport à d'autres composés similaires. Certains composés similaires incluent :
Alisétib : Un autre inhibiteur sélectif de l'Aurora kinase A avec des applications cliniques.
MK-0457 (VX-680, tozasertib) : Un inhibiteur pan-Aurora actif contre les Aurora kinases A, B et C.
CCT129202 : Un inhibiteur d'imidazopyridine de l'activité de l'Aurora kinase à structure nouvelle.
L'inhibiteur d'Aurora A I se distingue par son ciblage spécifique de l'Aurora kinase A, ce qui en fait un outil précieux dans la recherche et la thérapie anticancéreuses .
Activité Biologique
Aurora A kinase, a member of the Aurora kinase family, plays a critical role in cell division, particularly in centrosome maturation and spindle formation. Inhibition of Aurora A has been extensively studied for its potential therapeutic applications in cancer treatment. This article will delve into the biological activity of Aurora A Inhibitor I, summarizing key research findings, mechanisms of action, and implications for cancer therapy.
Aurora A inhibitors, including this compound (often referred to in studies as compounds like alisertib), primarily function by disrupting the normal phosphorylation processes that Aurora A mediates during mitosis. This inhibition leads to:
- Disruption of Mitosis : Inhibition results in increased G2/M phase accumulation and spindle assembly defects, which can trigger apoptosis in cancer cells .
- Alteration of Immune Response : Recent studies have shown that alisertib can upregulate programmed death ligand 1 (PD-L1) expression in tumor cells, which may compromise its antitumor efficacy by inhibiting immune responses .
In Vitro Studies
In vitro studies have demonstrated that Aurora A inhibition leads to significant growth inhibition and apoptosis across various tumor cell lines. For instance:
- Cell Lines Tested : HeLa, U2OS, and hTERT-RPE1 cells exhibited differential responses to Aurora A inhibitors, highlighting the importance of cellular context in assessing inhibitor efficacy .
- Quantitative Analysis : Immunofluorescence assays measuring histone H3 phosphorylation provided insights into the potency and specificity of inhibitors such as MK-8745 compared to others like MLN8237 .
In Vivo Studies
In vivo experiments using mouse models have further elucidated the biological activity of Aurora A inhibitors:
- Tumor Growth Assessment : Alisertib was found to delay tumor progression in immunodeficient mice but failed to show efficacy in immune-competent mice due to PD-L1 upregulation .
- Mechanistic Insights : The activation of the cGAS/STING/NF-κB pathway following Aurora A inhibition was identified as a mechanism contributing to PD-L1 expression increase .
Case Studies
Several case studies highlight the clinical implications and challenges associated with Aurora A inhibitors:
- Clinical Trials : Alisertib's Phase III trial for relapsed peripheral T-cell lymphoma was discontinued due to unsatisfactory results, emphasizing the need for understanding resistance mechanisms related to immune modulation .
- Combination Therapies : Research suggests that combining PD-L1 blockade with Aurora A inhibitors may enhance therapeutic efficacy by restoring T cell-mediated antitumor immunity .
Data Summary
The following table summarizes key findings related to various Aurora A inhibitors, including their selectivity and biological activity:
Inhibitor | Selectivity | Key Findings | Clinical Status |
---|---|---|---|
Alisertib | Moderate | Upregulates PD-L1; inhibits tumor growth in immune-deficient models | Discontinued Phase III |
MK-8745 | High | Selectively inhibits Aurora A; requires high concentrations for full effect | Preclinical |
MLN8237 | Moderate | Effective against various tumor types; less selective than MK-8745 | Clinical trials ongoing |
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIZPIFQAYJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31ClFN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657630 | |
Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158838-45-9 | |
Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1158838-45-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Aurora Kinase A Inhibitor I?
A1: Aurora Kinase A Inhibitor I (N-(2-Chlorophenyl)-4-((2-((4-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)phenyl)amino)-5-fluoropyrimidin-4-yl)amino)benzamide) is a selective inhibitor of Aurora kinase A (AURKA). While its exact mechanism is still under investigation, studies suggest it disrupts AURKA's ability to phosphorylate downstream targets. For instance, in mouse and rat collecting duct cells, Aurora Kinase A Inhibitor I prevented the cAMP-induced redistribution of aquaporin-2 (AQP2) []. This effect was linked to the inhibitor causing depolymerization of actin stress fibers, essential for AQP2 translocation to the plasma membrane. This depolymerization is likely due to the inhibitor decreasing phosphorylation of cofilin-1 (CFL1), a protein that, when phosphorylated, loses its actin-depolymerizing function [].
Q2: What are the potential applications of Aurora Kinase A Inhibitor I in cancer therapy?
A2: Research suggests Aurora Kinase A Inhibitor I, in combination with other therapies, might be promising for treating certain cancers. For example, in estrogen-positive (ER+) and triple-negative breast cancer (TNBC) cells, combining Aurora Kinase A Inhibitor I with the MEK1/2 specific inhibitor PD0325901 showed a significant additive cytotoxic effect compared to either agent alone []. This synergistic effect points towards a potential therapeutic strategy for TNBC patients using both AURKA and MEK1/2 inhibitors.
Q3: Has the interaction between Aurora kinase A and other proteins been investigated?
A3: Yes, research has identified a novel interaction between AURKA and the mitogen-activated protein kinase (MAPK) pathway, specifically at the level of MEK1, in breast cancer cells []. Studies using in situ proximity ligation and pull-down assays confirmed a direct interaction between AURKA and MEK1/2. Furthermore, in vitro kinase assays demonstrated direct phosphorylation of MEK1 by AURKA []. This interaction appears critical for the activation of the MAPK pathway and subsequent downstream effects.
Q4: What is the impact of Aurora Kinase A Inhibitor I on SOX2 phosphorylation?
A4: Aurora Kinase A Inhibitor I has been shown to eliminate the mitotic phosphorylation of SOX2, a transcription factor involved in stem cell pluripotency []. Interestingly, this effect is specific to Aurora kinase A inhibition, as PLK1 inhibitors did not demonstrate the same effect []. This finding points to a novel regulatory mechanism of SOX2 phosphorylation mediated by AURKA during mitosis, potentially impacting stem cell pluripotency maintenance in cancer cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.